molecular formula C7H4BrCl2N3 B3013327 3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 2253632-98-1

3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B3013327
CAS No.: 2253632-98-1
M. Wt: 280.93
InChI Key: NTZCDOUAOOFOHA-UHFFFAOYSA-N
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Description

3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C7H4BrCl2N3 and its molecular weight is 280.93. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

  • Catalano et al. (2015) discovered an intermediate that allows for direct sequential functionalization of a pyrazolo[1,5-a]pyrimidine scaffold, offering an improvement in synthesizing derivatives with unique substituents (Catalano et al., 2015).

2. Regioselective Synthesis and Bromination

  • Martins et al. (2009) investigated the regioselective synthesis and bromination of halomethylated pyrazolo[1,5-a]pyrimidines, providing a pathway for synthesizing various substituted derivatives (Martins et al., 2009).

3. Efficient Synthesis of Disubstituted Derivatives

  • Jismy et al. (2020) reported an efficient method for synthesizing various 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, highlighting their application in creating compounds with diverse substitutions (Jismy et al., 2020).

4. Crystal Packing Studies

  • Frizzo et al. (2011) and (2009) conducted studies on the crystal packing of pyrazolo[1,5-a]pyrimidines, providing insights into the influence of bulky and halogen substituents on their crystalline structures (Frizzo et al., 2011), (Frizzo et al., 2009).

5. Synthesis of Novel Compounds for Biological Applications

  • Abdel‐Latif et al. (2019) utilized a precursor for constructing new polyheterocyclic ring systems, potentially with antibacterial properties (Abdel‐Latif et al., 2019).

6. Efficient Synthesis Method for Disubstituted Pyrazolo[1,5-a]pyrimidines

  • Jismy et al. (2017) reported a method for synthesizing 5,7-disubstituted pyrazolo[1,5-a]pyrimidines, a compound known for its wide range of biological activities (Jismy et al., 2017).

7. Synthesis of Water-Soluble Derivatives with Antibacterial Activity

  • He et al. (2020) synthesized novel water-soluble derivatives of pyrazolo[1,5-a]pyrimidine and evaluated their interactions with plasma proteins, indicating potential antibacterial applications (He et al., 2020).

Properties

IUPAC Name

3-bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl2N3/c8-5-3-11-13-6(10)1-4(2-9)12-7(5)13/h1,3H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZCDOUAOOFOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=C(C=N2)Br)N=C1CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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